Dibutyl isophthalate

Description

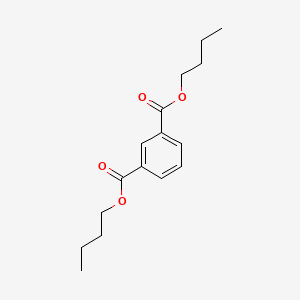

Structure

3D Structure

Properties

IUPAC Name |

dibutyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWOUQJIMLDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021696 | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3126-90-7 | |

| Record name | 1,3-Dibutyl 1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXO0GKJ2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Dibutyl Isophthalate

Esterification Pathways and Catalysis in Dibutyl Isophthalate (B1238265) Synthesis

The primary and most commercially viable method for synthesizing Dibutyl Isophthalate (DBIP) is through the direct esterification of isophthalic acid with n-butanol. epo.org This reaction can also be performed using derivatives of isophthalic acid, such as its anhydride (B1165640). epo.org The core of this synthesis involves reacting the acid with an excess of the alcohol, typically in the presence of a catalyst, to drive the reaction towards the formation of the diester. Water is produced as a byproduct and is continuously removed to shift the reaction equilibrium forward. google.com

The esterification process proceeds in two main steps:

Monoester Formation: Isophthalic acid reacts with one molecule of n-butanol to form monobutyl isophthalate. This initial reaction is generally rapid. akjournals.com

Catalysis is crucial for achieving practical reaction rates and high conversion. A variety of catalysts have been employed, which can be broadly categorized as follows:

Homogeneous Acid Catalysts: Strong Brønsted acids are traditionally used due to their high catalytic efficiency. royalsocietypublishing.orggoogle.com Examples include sulfuric acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid. epo.orggoogle.comatamanchemicals.com While effective, these catalysts present challenges in separation from the final product, often requiring a neutralization step that generates significant waste. royalsocietypublishing.orggoogle.com

Heterogeneous/Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, research has shifted towards solid acid catalysts. These include ion-exchange resins (like Amberlyst-15), sulfated zirconia, and supported heteropolyacids. researchgate.netresearchgate.net Their main advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner production process. researchgate.net

Metal-Based Catalysts: Organometallic compounds, metal oxides, and metal salts are also effective. epo.org Tetra-n-butyltitanate (TnBT) has been shown to be a highly active catalyst for the synthesis of similar phthalates, allowing for lower reaction times and temperatures. scribd.comtsijournals.com The titanate catalyst hydrolyzes into a polymeric titanium dioxide form that is easily filtered from the product mixture. scribd.com Other examples include dibutyltin (B87310) oxide and various rare earth metal compounds. google.comscribd.com

Table 1: Comparison of Catalyst Types for this compound and Similar Ester Syntheses

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acids | Sulfuric acid, p-Toluenesulfonic acid epo.orggoogle.com | High catalytic activity, low cost. google.com | Difficult to separate, corrosive, generates wastewater from neutralization. royalsocietypublishing.orgtsijournals.com |

| Heterogeneous Acids | Ion-exchange resins, Sulfated zirconia researchgate.net | Easily separated and recycled, less corrosive, environmentally benign. royalsocietypublishing.orgresearchgate.net | Can have lower activity than homogeneous catalysts, potential for thermal degradation. |

| Metal Catalysts | Tetra-n-butyltitanate (TnBT), Dibutyltin oxide google.comscribd.com | High activity, allows for milder reaction conditions, easy to remove via filtration. scribd.com | Higher cost compared to simple acids. |

| Ionic Liquids | Brønsted acidic ionic liquids royalsocietypublishing.org | High activity, act as both catalyst and solvent, reusable, low corrosivity. royalsocietypublishing.orgresearchgate.net | High cost, potential viscosity issues. |

Kinetic Studies of this compound Formation

Kinetic studies of the esterification of isophthalic acid with n-butanol are essential for reactor design and process optimization. While specific kinetic data for this compound is not widely published, the kinetics can be understood from studies on analogous reactions, such as the synthesis of di-n-butyl phthalate (B1215562) (DBP) or the esterification of other carboxylic acids with butanol. akjournals.comresearchgate.netresearchgate.net

The reaction is modeled as a consecutive two-step process. researchgate.net Isophthalic Acid + n-Butanol ↔ Monobutyl Isophthalate + H₂O (k₁) Monobutyl Isophthalate + n-Butanol ↔ this compound + H₂O (k₂)

Investigations into similar phthalate syntheses have shown that the second stage, the conversion of the monoester to the diester, is the slow, rate-limiting step. akjournals.com The reaction rate for this second step often appears to be first-order concerning the monoester concentration and shows little dependence on the alcohol concentration, especially when the alcohol is used in large excess. akjournals.com A study on DBP synthesis reported a frequency factor (k₂) of 0.0009 L·mol⁻¹·min⁻¹ for the second step of the reaction. researchgate.net

Several factors influence the reaction kinetics:

Temperature: Increasing the reaction temperature significantly increases the reaction rate, as described by the Arrhenius equation. For the esterification of acetic acid with n-butanol using an ion-exchange resin, the activation energy was found to be 28.45 kJ/mol. researchgate.net Reaction temperatures for isophthalate synthesis typically range from 120°C to 230°C. epo.orgaip.org

Catalyst Concentration: The reaction rate is directly proportional to the catalyst loading. Higher catalyst concentrations lead to faster attainment of equilibrium.

Molar Ratio of Reactants: Using an excess of n-butanol can increase the conversion of isophthalic acid by shifting the equilibrium towards the products. google.com A molar ratio of butanol to phthalic anhydride of 3:1 was found to be optimal in one study for DBP synthesis. researchgate.net

The following table, based on data from the esterification of acetic acid with n-butanol catalyzed by Amberlyst-15 resin, illustrates the typical effect of temperature on the reaction rate constant.

Table 2: Illustrative Kinetic Data: Effect of Temperature on the Rate Constant for Esterification of Acetic Acid with n-Butanol

| Temperature (K) | Rate Constant (k x 10³) (min⁻¹) |

|---|---|

| 351.15 | 1.5 |

| 356.15 | 2.6 |

| 361.15 | 3.5 |

| 366.15 | 4.5 |

Data derived from studies on a similar esterification reaction and is for illustrative purposes only. researchgate.net

Advanced Synthetic Approaches and Process Optimization for this compound

To enhance the efficiency, sustainability, and cost-effectiveness of this compound production, several advanced synthetic methods and process optimization strategies have been developed. These approaches focus on improving catalyst performance, simplifying product purification, and minimizing environmental impact.

Advanced Catalysis:

Ionic Liquids (ILs): Brønsted acidic ionic liquids have emerged as highly effective and "green" catalysts. royalsocietypublishing.org They act as both the catalyst and the solvent, exhibit high catalytic activity under mild conditions, are non-corrosive, and can be easily separated and reused, reducing waste. royalsocietypublishing.orgroyalsocietypublishing.org

Solid Acid Catalysts: The use of heterogeneous catalysts like ion-exchange resins or sulfated zirconia represents a significant process improvement. researchgate.net This approach, known as heterogeneous catalysis, simplifies catalyst removal, eliminates the need for aqueous workup and neutralization, and allows for continuous flow processes. researchgate.net

High-Activity Metal Catalysts: Catalysts like tetra-n-butyltitanate (TnBT) offer higher activity than traditional acid catalysts, enabling complete conversion in shorter reaction times (e.g., 2 hours for TnBT vs. 3+ hours for other systems in similar phthalate syntheses). scribd.com

Process Intensification and Optimization:

Reactive Distillation: This technique combines the chemical reaction and the separation of products in a single unit. By continuously removing the water byproduct during the reaction, the equilibrium is constantly shifted towards the product side, maximizing conversion and reducing reaction time.

Supergravity Bed Technology: For the recovery of excess butanol, supergravity bed technology has been proposed as an alternative to traditional distillation towers. This method can effectively reduce energy consumption, offering a more environmentally friendly process. google.com

Non-Polar Solvents: The introduction of a non-polar solvent can be used to azeotropically remove water from the reaction system. This keeps the water content in the reactor to a minimum, shortening the total reaction time significantly (e.g., from 9-10 hours to 2.5 hours in some DBP processes). google.com

Advanced Purification: A green production process has been developed that uses an anion exchange material to adsorb and remove the sulfuric acid catalyst after the reaction. google.com This avoids the generation of sodium sulfate (B86663) and neutralization wastewater, which are common in traditional processes. The exchange material can then be regenerated for reuse. google.com

These advanced approaches are moving the synthesis of this compound and related esters towards cleaner, more efficient, and economically favorable manufacturing processes.

Environmental Occurrence, Distribution, and Fate of Dibutyl Isophthalate

Environmental Monitoring and Prevalence Studies of Dibutyl Isophthalate (B1238265)

Dibutyl isophthalate (DBP) is a man-made chemical primarily used as a plasticizer to enhance the flexibility of plastics like polyvinyl chloride (PVC). cpsc.gov It is also incorporated into adhesives, dyes, lacquers, and personal care products. cpsc.govatamanchemicals.com Due to its physical properties, DBP can be released into the environment during its manufacturing process and throughout the lifecycle of the products it is in, including disposal. cpsc.govgreenfacts.org This has led to its detection in various environmental media.

Monitoring studies have confirmed the presence of DBP in the atmosphere, surface water, groundwater, sediment, and soil. canada.ca In Canada, for instance, DBP has been detected in surface waters at concentrations that are approximately five times lower than the estimated thresholds for causing effects in aquatic organisms. canada.ca The concentration of DBP in Canadian municipal sludge samples has been found to range from 0.2 to 430 mg/kg dry weight. canada.ca Effluents from textile mills in Canada have shown DBP concentrations up to 158 µg/L. canada.ca

Data from Alberta, Canada, revealed that in surface water supplies, DBP concentrations ranged from the detection limit (1.0 µg/L) to 7.2 µg/L, while in groundwater, the concentration was up to 1.0 µg/L. canada.ca It is important to note that laboratory analysis of phthalates can be challenging due to potential contamination from laboratory equipment and solvents, which may lead to an overestimation of concentrations in environmental samples. canada.ca

Table 1: Environmental Concentrations of this compound in Various Media

| Environmental Matrix | Concentration Range | Location/Source |

| Municipal Sludge | 0.2 - 430 mg/kg (dry weight) | Canada canada.ca |

| Textile Mill Effluent | Up to 158 µg/L | Canada canada.ca |

| Surface Water | ≤1.0 - 7.2 µg/L | Alberta, Canada canada.ca |

| Groundwater | Up to 1.0 µg/L | Alberta, Canada canada.ca |

| Sewage Effluent | Up to 3.0 µg/L | Ontario, Canada canada.ca |

| City Air | 0.03 - 0.06 ppb | General dcceew.gov.au |

| Drinking Water | 0.1 - 0.2 ppb | General dcceew.gov.au |

Degradation Pathways and Mechanisms of this compound in Environmental Matrices

The persistence of this compound in the environment is determined by various degradation processes, which can be broadly categorized as microbial biodegradation and abiotic degradation.

Microbial Biodegradation of this compound

Microbial breakdown is considered a primary route for the environmental degradation of DBP. plos.orgnih.gov Numerous bacterial strains capable of degrading DBP have been isolated from diverse environments such as river sludge, activated sludge, and agricultural soil. plos.orgnih.govplos.org Aerobic biodegradation is the main mechanism for the mineralization of phthalate (B1215562) esters in the environment. nih.gov

The biodegradation of DBP typically involves a two-step hydrolysis process. Initially, the diester is hydrolyzed to the monoester, monobutyl phthalate (MBP), by non-specific esterases. greenfacts.orggreenfacts.org Subsequently, MBP is further converted to phthalic acid. greenfacts.orggreenfacts.org Research has shown that DBP is readily biodegradable under aerobic conditions. greenfacts.orgmst.dk However, this process is significantly slower in anaerobic environments like sediments or deep soil layers. greenfacts.orggreenfacts.org

Several studies have identified specific microorganisms and their degradation capabilities. For example, a strain of Acinetobacter baumannii (DP-2) isolated from activated sludge demonstrated the ability to use DBP as its sole carbon source, achieving a high degradation rate. nih.govmdpi.com The degradation pathway for this strain involves the formation of intermediates such as dimethyl phthalate (DMP), monobutyl phthalate (MBP), and phthalic acid (PA). nih.govmdpi.com Another study identified Paenarthrobacter sp. strain Shss from a landfill as a highly efficient DBP degrader. d-nb.info

The efficiency of biodegradation can be influenced by environmental factors. For instance, one study found that the degradation of DBP by a bacterial consortium was optimal at a pH of 6.0 and a temperature of 30°C. plos.org The presence of certain heavy metals can also impact degradation rates, with some metals enhancing and others inhibiting the process. plos.org

Abiotic Degradation Processes of this compound (e.g., Hydrolysis, Photolysis, Oxidation)

Photolysis and Oxidation: In the atmosphere, DBP is subject to photo-oxidation by hydroxyl (OH) radicals. greenfacts.org The estimated atmospheric half-life for this reaction is about 1.8 days. greenfacts.orggreenfacts.org This process contributes to the removal of DBP from the air. greenfacts.org In aqueous solutions, photocatalytic degradation using materials like titanium dioxide (TiO2) has been shown to be effective. frontiersin.org One study found that a UV/TiO2 system could remove over 92% of DBP in 90 minutes. frontiersin.org The degradation in these systems involves the attack of hydroxyl radicals on both the aromatic ring and the alkyl chains, leading to various intermediate products and eventual mineralization to carbon dioxide and water. frontiersin.orgroyalsocietypublishing.org

Table 2: Abiotic Degradation Half-lives of this compound

| Degradation Process | Environmental Matrix | Estimated Half-life |

| Hydrolysis | Water (neutral pH, 25°C) | 3.4 years mst.dk |

| Photo-oxidation | Atmosphere | 0.6 to 6 days mst.dk |

Environmental Transport and Bioaccumulation Potential of this compound

The movement and distribution of this compound in the environment are governed by its physicochemical properties. With a high octanol/water partition coefficient (Kow), DBP has a strong tendency to bind to organic carbon in soil and sediment. greenfacts.org This suggests low mobility in soil. greenfacts.org Despite its low volatility, DBP can be found in both vapor and particulate forms in the atmosphere and can be removed through wet and dry deposition. greenfacts.org

The high Kow of DBP also indicates a potential for bioaccumulation in organisms. greenfacts.org However, studies have shown that DBP is readily metabolized in fish, which may limit its bioaccumulation in these species. canada.ca Reported bioconcentration factors (BCF) for DBP in aquatic organisms vary widely, ranging from 2.9 in brown shrimp to 2125 in fathead minnows. canada.ca Some sources indicate that DBP does not bioaccumulate, with a reported BCF of 2,165 in fathead minnows over 11 days, which is then qualified with the remark that it does not bioaccumulate. labequipsupply.co.za This discrepancy highlights the complexity of assessing bioaccumulation potential. While DBP can be absorbed by organisms, it generally does not accumulate to a significant extent in the tissues of laboratory animals following oral or dermal exposure. industrialchemicals.gov.au

Ecotoxicological Profiling and Mechanistic Studies of Dibutyl Isophthalate

Aquatic Ecotoxicity of Dibutyl Isophthalate (B1238265)

Dibutyl phthalate (B1215562) is recognized as highly toxic to aquatic life. It is moderately toxic to fish, algae, and aquatic invertebrates. herts.ac.uk The acute toxicity of DBP has been observed in various aquatic species, with median lethal concentrations (LC50) indicating its potential for harm. peerj.com For instance, studies on Daphnia magna, a key species in aquatic food webs, have established LC50 values that highlight its sensitivity to DBP. peerj.comnih.gov The minimum toxic effect concentration of DBP for aquatic organisms has been reported to be 100 μg/L. peerj.com

**Table 1: Acute Toxicity of Dibutyl Isophthalate to *Daphnia magna***

| Life Stage | Exposure Time | LC50 (mg/L) |

|---|---|---|

| Neonate | 24 hours | 3.48 peerj.comresearchgate.net |

| Neonate | 48 hours | 2.83 peerj.comresearchgate.net |

| Adult | 24 hours | 4.92 peerj.comnih.gov |

| Adult | 48 hours | 4.31 peerj.comnih.gov |

Developmental and Reproductive Effects in Aquatic Organisms

DBP is known to be an endocrine disruptor, capable of inducing significant developmental and reproductive harm in aquatic organisms. jpmsonline.comhealthvermont.gov Chronic exposure to low concentrations of DBP has been shown to impair reproductive functions in fish. nih.gov

In zebrafish (Danio rerio), long-term exposure to DBP at concentrations as low as 43.8 μg/L resulted in reduced egg production and alterations in gonadal histology. nih.gov Parental exposure to DBP also led to decreased hatching and survival rates, as well as reduced growth in the F1 generation. nih.gov In male zebrafish exposed to 43.8 μg/L DBP, testosterone (B1683101) levels significantly increased. nih.gov

Studies on European pikeperch (Sander lucioperca) revealed that DBP can seriously disrupt the sex differentiation process. researchgate.net The administration of DBP led to feminization, evidenced by the presence of intersex gonads, and delayed testicular development. researchgate.net

In the crustacean Daphnia magna, exposure to DBP starting from embryonic development has been shown to cause disturbances in survival, growth, and reproduction at concentrations in the µg/L range. biorxiv.orgbiorxiv.org Non-monotonic dose-response relationships were observed for survival, with higher mortality at intermediate concentrations. biorxiv.orgbiorxiv.org

Molecular and Cellular Mechanisms of Toxicity in Aquatic Models (e.g., Oxidative Stress, DNA Damage)

The toxicity of dibutyl phthalate in aquatic organisms is underpinned by molecular and cellular mechanisms, primarily oxidative stress. peerj.comnih.gov Exposure to DBP has been shown to induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in total antioxidant capacity. peerj.comnih.gov

In Daphnia magna, exposure to DBP resulted in increased levels of hydrogen peroxide and malondialdehyde, which are markers of oxidative stress. peerj.comnih.gov The activity of key antioxidant enzymes was also affected. Superoxide (B77818) dismutase (SOD) activity initially increased at lower DBP concentrations but then decreased at higher concentrations and with longer exposure. peerj.comresearchgate.net In contrast, catalase (CAT) and glutathione (B108866) S-transferases (GST) activities were markedly decreased in both neonates and adults. peerj.comresearchgate.net

In the common carp (B13450389) (Cyprinus carpio), exposure to a sublethal concentration of DBP led to tissue-specific alterations in the expression of genes related to detoxification and oxidative stress. researchgate.net In the gills, an immediate and persistent increase in CYP1A messenger RNA (mRNA) and protein levels was observed. researchgate.net Conversely, in the liver, CYP1A levels were inhibited over time. researchgate.net However, the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the liver gradually increased with the duration of exposure. researchgate.net

Computational studies on the African catfish (Clarias gariepinus) have further elucidated the molecular interactions of DBP. nih.gov These studies showed that DBP exposure can lead to significant changes in gene expression, including the upregulation of genes involved in growth, immune response, and stress response, such as growth hormone, interleukin, and heat shock protein. nih.govbohrium.com Conversely, genes crucial for sex differentiation, like forkhead box protein L2 and cytochrome P450, were downregulated, suggesting a potential for female-to-male sex reversal. nih.gov

Terrestrial Ecotoxicity of this compound

Information on the toxicity of dibutyl phthalate to terrestrial organisms is more limited compared to aquatic species. However, studies have indicated potential adverse effects on terrestrial plants. canada.ca

Greenhouse studies have shown that airborne concentrations of 360 ng/m³ of dibutyl phthalate can cause growth restriction, chlorosis, and cotyledon death in sensitive terrestrial plants like the summer cabbage (Brassica oleracea). canada.ca Another study on two tobacco plant cultivars (Nicotiana tabacum) found that DBP significantly reduced seed germination at certain concentrations. epa.gov

Regarding soil organisms, the half-life of dibutyl phthalate in soil can range from 2 to 23 days under aerobic conditions. canada.ca However, at higher application rates, the half-life can be significantly longer. canada.ca No specific toxicological data for sediment-dwelling biota in Canada were identified. canada.ca The U.S. Environmental Protection Agency (EPA) found DBP to be one of the three most toxic phthalates to terrestrial organisms out of eight studied. healthvermont.gov

Combined Toxicity Studies of this compound with Other Environmental Contaminants

The environmental impact of dibutyl phthalate can be exacerbated when it is present with other contaminants. jpmsonline.com Studies investigating the combined toxicity of DBP and other chemicals have revealed complex interactions, including synergistic and antagonistic effects. jpmsonline.comresearchgate.net

A study on the combined effects of DBP and the antiseptic chlorhexidine (B1668724) (CHX) on Daphnia magna demonstrated that the nature of the interaction is dependent on the concentration and ratio of the two chemicals. jpmsonline.comresearchgate.net When tested individually, the IC50 (the concentration causing 50% immobilization) for DBP was 14.86 mg/L. jpmsonline.comresearchgate.netjpmsonline.com When combined in a 2:1 ratio (CHX:DBP), the mixture exhibited synergistic effects, meaning the combined toxicity was greater than the sum of their individual effects. jpmsonline.comresearchgate.net In contrast, a 3:1 ratio showed antagonistic effects at lower to mid-range concentrations (IC30 and IC50) but became synergistic at a higher concentration (IC70). jpmsonline.comresearchgate.net These findings highlight the importance of assessing chemical mixtures to understand their true ecological risk. jpmsonline.comjpmsonline.com

Another area of concern is the combined exposure to multiple phthalates. A risk assessment by the Danish Environmental Protection Agency considered the cumulative effects of DBP, bis(2-ethylhexyl) phthalate (DEHP), benzyl (B1604629) butyl phthalate (BBP), and diisobutyl phthalate (DiBP), assuming dose addition to characterize their combined toxicity. food.gov.uk

Mammalian Toxicology and Health Effects of Dibutyl Isophthalate: Mechanistic Insights

Absorption, Distribution, Metabolism, and Excretion (ADME) of Dibutyl Isophthalate (B1238265)

Dibutyl isophthalate (DBP) is readily absorbed into the body through multiple routes, including oral, dermal, and inhalation pathways. atamanchemicals.com Following oral administration in animal models such as rats and hamsters, DBP is efficiently absorbed from the gastrointestinal tract. industrialchemicals.gov.au Studies have shown that over 90% of an administered dose is excreted in the urine within 48 hours, with fecal excretion being a minor route. industrialchemicals.gov.aunih.gov Dermal absorption has also been demonstrated, though it occurs more slowly in humans compared to rats. epa.gov

Once absorbed, DBP is rapidly distributed throughout the body, but it does not appear to accumulate significantly in tissues. atamanchemicals.comindustrialchemicals.gov.au The compound undergoes extensive and rapid metabolism, primarily being converted to its metabolites before entering systemic circulation. mdpi.com The elimination of DBP and its metabolites is relatively quick, with the majority of an oral or intravenous dose being cleared from the body, primarily via urine, within 24 to 48 hours. epa.gov Some evidence suggests the potential for enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine, although ultimate excretion is still predominantly through urine. industrialchemicals.gov.auepa.gov

Metabolic Pathways and Metabolite Identification (e.g., Monobutyl Isophthalate)

The metabolism of this compound is a multi-step process involving both Phase I and Phase II biotransformation reactions. mdpi.com The initial and most significant metabolic step is the hydrolysis of one of the ester bonds, a reaction catalyzed by non-specific esterase enzymes found in the gastrointestinal tract and liver. atamanchemicals.comnih.gov This Phase I reaction yields mono-n-butyl isophthalate (MBP), which is considered the primary and most biologically active metabolite. atamanchemicals.comindustrialchemicals.gov.auoup.com

Following its formation, MBP can undergo further metabolism. One key Phase II pathway is conjugation with glucuronic acid, facilitated by glucuronosyltransferase enzymes, to form monobutyl isophthalate glucuronide (MBP-G). atamanchemicals.comepa.gov This conjugation process increases the water solubility of the metabolite, aiding its excretion in the urine. atamanchemicals.com Additionally, MBP can undergo further oxidation at the butyl side chain (ω- or ω-1 oxidation) to produce other secondary metabolites. nih.gov Phthalic acid has also been identified as a minor metabolite. nih.govepa.gov In humans and animal models, MBP and its glucuronide conjugate are the major metabolites detected in blood and urine. epa.gov

| Metabolite | Metabolic Pathway | Significance |

| Mono-n-butyl isophthalate (MBP) | Phase I: Hydrolysis of one ester bond from DBP. atamanchemicals.comepa.gov | Primary and principal toxic metabolite. atamanchemicals.comoup.com |

| Monobutyl isophthalate glucuronide (MBP-G) | Phase II: Glucuronidation of MBP. atamanchemicals.comepa.gov | Major conjugated metabolite for urinary excretion. epa.gov |

| Oxidized MBP metabolites | Phase I: ω- and ω-1 oxidation of the MBP alkyl chain. nih.gov | Secondary metabolites found in urine. nih.gov |

| Phthalic Acid | Hydrolysis of the second ester bond from MBP. nih.govepa.gov | Minor metabolite. nih.govepa.gov |

| n-Butanol | Hydrolysis of an ester bond from DBP. epa.gov | Co-product of MBP formation. epa.gov |

Pharmacokinetic and Physiologically Based Pharmacokinetic (PBPK) Modeling

The pharmacokinetic properties of this compound and its primary metabolite, monobutyl isophthalate, have been characterized through experimental studies and computational modeling. In rats, DBP administered intravenously exhibits characteristics that fit a two-compartment model, showing a rapid initial distribution phase followed by a slower elimination phase. mdpi.comnih.gov After oral administration, DBP itself is often undetectable in plasma, as it is rapidly metabolized in the gastrointestinal tract, with almost all of the compound entering the bloodstream as MBP. mdpi.comnih.gov

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the ADME of DBP and MBP in rats and have been extrapolated to predict human pharmacokinetics. researchgate.netnih.gov These complex models integrate physiological parameters with chemical-specific data to describe the compound's behavior in the body. researchgate.net PBPK models for DBP account for key processes such as metabolic hydrolysis, glucuronidation, oxidative metabolism, enterohepatic recirculation, and placental transfer. researchgate.net Different modeling structures have been tested to best describe the disposition of these compounds, with findings suggesting that a combined diffusion-limited and pH trapping model provides a robust description of MBP dosimetry. oup.com These models are critical tools for risk assessment, allowing researchers to estimate internal exposure levels from external exposure data and to bridge the gap between animal toxicity studies and human health risk evaluation. nih.govresearchgate.net

| Pharmacokinetic Parameter (for DBP in Rats, IV) | Value (Mean ± SD/SEM) | Reference |

| Distribution Half-Life (t½,α) | 5.77 ± 1.14 min | mdpi.comnih.gov |

| Elimination Half-Life (t½,β) | 217 ± 131 min | mdpi.comnih.gov |

| Area Under the Curve (AUC) | 57.8 ± 5.93 min*µg/mL | mdpi.comnih.gov |

| Clearance | 551 ± 64 mL/min/kg | nih.gov |

| Mean Residence Time | 123 ± 78 min | nih.gov |

Endocrine Disruption Mechanisms Induced by this compound

This compound is recognized as an endocrine-disrupting chemical, primarily exerting its effects through the modulation of steroid hormone pathways. nih.gov Its biological activity is largely attributed to its principal metabolite, mono-n-butyl isophthalate (MBP), which is often more potent than the parent compound. nih.gov

Anti-androgenic Activity and Reproductive System Impacts (e.g., Testicular Function, Spermatogenesis, Steroidogenesis)

The most well-documented endocrine-disrupting effect of DBP is its anti-androgenic activity, which adversely impacts the male reproductive system. industrialchemicals.gov.au Exposure to DBP and its metabolite MBP has been shown to interfere with testicular function, particularly the process of steroidogenesis—the biological synthesis of steroid hormones. nih.govresearchgate.net

In studies using isolated rat Leydig cells, both DBP and MBP were found to inhibit the production of androgens like testosterone (B1683101). nih.govresearchgate.net The mechanism involves the downregulation of messenger RNA (mRNA) expression for key genes involved in the androgen biosynthesis pathway. nih.gov These genes include the Steroidogenic Acute Regulatory (StAR) protein, which transports cholesterol into the mitochondria, as well as enzymes like CYP11A1 (cholesterol side-chain cleavage), HSD3B1 (3β-hydroxysteroid dehydrogenase), and HSD17B3 (17β-hydroxysteroid dehydrogenase). nih.govresearchgate.net Research indicates that MBP is a more potent inhibitor of steroidogenesis than DBP; MBP demonstrated effects at nanomolar concentrations, whereas micromolar concentrations of DBP were required to produce similar inhibition. nih.gov Chronic exposure in animal models has been linked to testicular atrophy. industrialchemicals.gov.au

Estrogenic Activity and Hormonal Pathway Modulation

The evidence for direct estrogenic activity of this compound is less definitive and can be conflicting. industrialchemicals.gov.au Some in vitro assays have suggested that DBP possesses weak estrogenic properties; however, these findings have not been consistently supported by in vivo studies. industrialchemicals.gov.au Beyond direct receptor binding, DBP exposure may modulate hormonal pathways more broadly. For instance, some studies have suggested that high doses of DBP could interfere with the production of female hormones such as progesterone (B1679170) and estradiol, indicating a wider impact on steroid biosynthesis that is not limited to anti-androgenic effects. atamanchemicals.com

Metabolic Dysregulation and Systemic Toxicity of this compound

Beyond its specific effects on the endocrine system, this compound can induce broader metabolic dysregulation and systemic toxicity. A primary mechanism of this toxicity is the disruption of cellular energy metabolism. Research has shown that DBP is a strong inhibitor of succinate (B1194679) dehydrogenase, a critical enzyme that functions in both the citric acid cycle and the mitochondrial electron transport chain. nih.gov Inhibition of this enzyme can impair cellular respiration and energy production, leading to cellular stress and dysfunction.

Furthermore, exposure to DBP has been associated with inducing oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Studies in rat testes have linked DBP exposure to increased lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov This oxidative stress can contribute to the cellular damage observed in testicular toxicity. While much of the systemic toxicity of DBP focuses on its reproductive effects, these underlying mechanisms—disruption of energy metabolism and induction of oxidative stress—point to a potential for broader impacts on cellular health in various tissues.

Lipid Metabolism Disturbances and Hepatic Effects (e.g., Fatty Liver Disease, PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling)

Exposure to Dibutyl Phthalate (B1215562) (DBP) has been shown to induce significant disturbances in lipid metabolism and cause hepatic toxicity, including conditions like fatty liver disease. nih.gov The mechanisms underlying these effects involve the disruption of key signaling pathways that regulate lipid homeostasis. Research indicates that DBP exposure can lead to tissue disorganization, oxidative stress, and lipid accumulation in the liver. nih.gov

Studies using rat models and hepatocytes have demonstrated that DBP can activate the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. nih.govresearchgate.net This activation influences the expression of downstream proteins such as sterol regulatory element-binding protein (SREBP-1c), fatty acid synthase (FAS), and glycerol-3-phosphate acyltransferase (GPAT), ultimately causing hyperlipidemia and abnormal liver function. nih.govresearchgate.net Specifically, DBP exposure has been associated with an elevation in the activity of SREBP-1c and FAS proteins in the liver. mdpi.com SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and cholesterol. mdpi.com

Furthermore, DBP has been found to inhibit the phosphorylation and subsequent activation of AMP-activated protein kinase (AMPK), a critical enzyme for cellular energy homeostasis. nih.govresearchgate.net The inhibition of AMPK activity hampers the breakdown and metabolism of lipids, contributing to their accumulation. nih.gov The combined effect of PPARα activation and AMPK inhibition by DBP leads to a state of metabolic imbalance, promoting lipid accumulation and hepatic stress, which are characteristic of non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Exposure to DBP has been shown to increase serum levels of triglycerides and total cholesterol. oup.comoup.com

Table 1: Effects of Dibutyl Phthalate on Key Regulators of Lipid Metabolism

| Target Molecule | Effect of DBP Exposure | Consequence | References |

|---|---|---|---|

| PPARα | Activation | Upregulates genes involved in fatty acid synthesis | researchgate.net, nih.gov |

| SREBP-1c | Increased Expression/Activity | Promotes biosynthesis of fatty acids and cholesterol | researchgate.net, nih.gov, mdpi.com |

| FAS | Increased Expression/Activity | Contributes to fatty acid synthesis | researchgate.net, nih.gov, mdpi.com |

| GPAT | Increased Protein Expression | Involved in triglyceride and phospholipid synthesis | researchgate.net, nih.gov |

| AMPK | Inhibition of Phosphorylation (Activation) | Inhibits lipid decomposition and metabolism | researchgate.net, nih.gov |

Insulin (B600854) Signaling Pathway Disruption

Dibutyl Phthalate (DBP) exposure is linked to the disruption of the insulin signaling pathway, a key mechanism in the development of insulin resistance and type 2 diabetes. nih.govbiorxiv.org Studies on human skeletal muscle cells have shown that DBP can induce insulin resistance by deregulating the PI3K-dependent insulin signaling pathway. nih.gov

Exposure to DBP significantly decreases the mRNA expression levels of several key components of this pathway, including the insulin receptor (INSR), insulin receptor substrate 1 (IRS1), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT2), and glucose transporter 4 (GLUT4). nih.gov This reduction in gene expression impairs the cell's ability to respond to insulin. Furthermore, DBP treatment has been observed to reduce both the expression and the phosphorylation of AKT2, a critical step in the signaling cascade that promotes glucose uptake. nih.govresearchgate.net

In animal models, DBP exposure has been shown to aggravate type 2 diabetes by disrupting the insulin-mediated PI3K/AKT signaling pathway and impairing insulin secretion. biorxiv.orgresearchgate.net It can decrease the level of glucose transporter 2 (GLUT-2) in pancreatic tissue, further hindering glucose homeostasis. researchgate.netdiva-portal.org These findings indicate that DBP interferes with multiple nodes of the insulin signaling cascade, from the receptor level down to the final glucose transporter translocation, providing a molecular basis for the insulin resistance observed following exposure to this environmental pollutant. nih.govresearchgate.net

Table 2: Impact of Dibutyl Phthalate on Insulin Signaling Pathway Components

| Gene/Protein | Effect of DBP Exposure | Cellular Outcome | References |

|---|---|---|---|

| INSR (mRNA) | Decreased Expression | Reduced insulin receptor availability | nih.gov |

| IRS1 (mRNA) | Decreased Expression | Impaired signal transduction from insulin receptor | nih.gov |

| PI3K (mRNA) | Decreased Expression | Disrupted downstream signaling cascade | nih.gov, researchgate.net |

| AKT2 (mRNA) | Decreased Expression | Reduced key signaling protein for glucose uptake | nih.gov |

| AKT2 (Phosphorylation) | Reduced | Impaired activation of downstream targets | nih.gov, researchgate.net |

| GLUT4 (mRNA) | Decreased Expression | Reduced availability of glucose transporters | nih.gov |

| GLUT2 (Protein) | Decreased Level in Pancreas | Impaired glucose sensing and insulin secretion | diva-portal.org, researchgate.net |

Cardiovascular System Impacts and Microbiota-Related Axes

Emerging research suggests that phthalates can contribute to cardiovascular damage, partly through their influence on the gut microbiota and related metabolic pathways. researchgate.netnih.gov Studies on di-isobutyl phthalate (DIBP), a structural isomer of DBP, have shown that oral exposure can pose a cardiovascular risk, particularly in obese individuals. researchgate.net This exposure can lead to alterations in the gut microbial composition and changes in metabolites, such as those involved in arachidonic acid (AA) metabolism, which are linked to adverse cardiovascular events. researchgate.netnih.gov

DBP exposure itself has been found to disturb the homeostasis of gut microbiota. oup.commdpi.com This dysbiosis can impair intestinal barrier function, leading to increased levels of circulating lipopolysaccharide (LPS). oup.comoup.com The elevated LPS can, in turn, activate inflammatory pathways in the liver via the gut-liver axis, contributing to hepatic inflammation and metabolic disorders that are risk factors for cardiovascular disease. oup.comoup.com Specifically, DBP may activate the LPS-Toll-like receptor 4 (TLR4)-NF-κB pathway, increasing the production of inflammatory cytokines in the liver. oup.com The interplay between phthalate exposure, gut dysbiosis, and subsequent inflammation highlights a complex, multi-organ mechanism through which these compounds may impact cardiovascular health. nih.govresearchgate.net

Immunomodulatory Effects of Dibutyl Phthalate

Dibutyl Phthalate (DBP) exhibits significant immunomodulatory effects, capable of altering immune cell populations and responses. researchgate.net Exposure to DBP has been shown to induce a state of immunosuppression. diva-portal.orgatsjournals.org In a controlled human exposure study, DBP inhalation augmented allergen-induced lung function decline in allergic individuals. atsjournals.orgnih.gov This was accompanied by an increase in the recruitment of total macrophages to the bronchoalveolar lavage fluid and a significant increase in the M2 macrophage phenotype, which is often associated with allergic inflammation and tissue repair. atsjournals.org

Animal studies further support the immunotoxic potential of DBP. In mice, oral DBP exposure has been linked to significant modifications in the gut bacterial microbiome, which correlated with changes in the immune system. researchgate.net These changes included DBP-induced leukopenia (a reduction in white blood cells), a decrease in the number of T helper cells, and an increase in immunosuppressive cell populations. diva-portal.org DBP exposure can also affect the production of immune mediators, or cytokines. For instance, DBP has been shown to modestly affect levels of various airway immune mediators and to increase the expression of inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in the liver, often linked to gut microbiota disruption. oup.comatsjournals.org

Table 3: Summary of Immunomodulatory Effects of Dibutyl Phthalate

| Immune Parameter | Effect of DBP Exposure | Study Context | References |

|---|---|---|---|

| Lung Function | Augmented allergen-induced decline | Human, inhalation | atsjournals.org, nih.gov |

| Macrophages | Increased total and M2 phenotype in airways | Human, inhalation | atsjournals.org |

| White Blood Cells | Leukopenia (reduction) | Mice, oral | diva-portal.org |

| T Helper Cells | Reduced numbers | Mice, oral | diva-portal.org |

| Gut Microbiome | Altered community structure | Mice, oral | researchgate.net |

| Inflammatory Cytokines (Liver) | Increased IL-1β, IL-6, TNF-α | Mice, oral | oup.com |

| Airway Immune Mediators | Modest alterations | Human, inhalation | atsjournals.org, atsjournals.org |

Developmental and Reproductive Toxicity of this compound in Offspring

Prenatal and Postnatal Developmental Outcomes

Exposure to Dibutyl Phthalate (DBP) during critical developmental windows, both prenatally and postnatally, is associated with significant reproductive and developmental toxicity in offspring. nih.govnih.gov Gestational exposure is considered particularly detrimental, as it coincides with fetal gonadal differentiation. frontiersin.orgfrontiersin.org

Prenatal exposure to DBP in animal models leads to a range of adverse outcomes. These include a reduced number of live pups per litter, decreased pup weights, and an increased incidence of fetal resorption. nih.govnih.gov In male offspring, prenatal exposure is strongly linked to what is known as "phthalate syndrome," characterized by underdevelopment of male reproductive organs. nih.gov This includes reduced anogenital distance, decreased testosterone levels, and impaired sperm parameters in adulthood, such as lower sperm counts and motility. frontiersin.orgmdpi.com Studies have shown that DBP exposure during gestation causes more severe sperm damage compared to postnatal exposure. frontiersin.org

Postnatal exposure also carries risks. While some effects may be less severe than with prenatal exposure, continued exposure through lactation or during adolescence can still negatively impact reproductive development. nih.govfrontiersin.org For example, F1 generation male rats exposed to DBP showed markedly decreased fertility upon reaching adulthood. researchgate.net Both prenatal and postnatal exposure in female offspring have been linked to increased body weight and dyslipidemia in later life. mdpi.com

Effects on Organogenesis and Systemic Development

Dibutyl Phthalate (DBP) acts as a teratogen, interfering with the normal development of organs and systems during embryogenesis. nih.govresearchgate.net The developing male reproductive tract is a primary target. researchgate.net In utero exposure can lead to a variety of malformations, including hypospadias (abnormal urethral opening), cryptorchidism (undescended testes), and underdeveloped or defective epididymides. nih.govnih.govmdpi.com Histological examination of testes in exposed offspring reveals effects such as seminiferous tubule degeneration, Leydig cell aggregation, and impaired Sertoli cell maturation. nih.govnih.govresearchgate.net These structural changes are the basis for the functional reproductive deficits observed later in life. nih.gov

Beyond the reproductive system, DBP exposure during development can cause skeletal malformations, including fused sternebrae and an increased incidence of cleft palate. researchgate.netresearchgate.net It can also lead to retarded ossification of vertebrae and the development of supernumerary ribs. researchgate.net Systemically, prenatal DBP exposure has been associated with a diminished organ-to-body weight ratio for the kidneys, lungs, heart, and liver in offspring, indicating broader impacts on systemic development. mdpi.com

Table 4: Summary of Developmental and Organogenesis Effects of Dibutyl Phthalate

| System/Organ | Developmental Outcome/Effect | Exposure Window | References |

|---|---|---|---|

| Male Reproductive | Hypospadias, Cryptorchidism, Reduced Anogenital Distance | Prenatal | nih.gov, mdpi.com, nih.gov |

| Seminiferous Tubule Degeneration, Defective Epididymides | Prenatal | nih.gov, nih.gov | |

| Decreased Testis Weight | Prenatal | oup.com, researchgate.net | |

| Female Reproductive | Increased Estradiol and Progesterone Levels | Prenatal/Postnatal | mdpi.com |

| Skeletal System | Fused Sternebrae, Cleft Palate, Retarded Ossification | Prenatal | researchgate.net, researchgate.net |

| Systemic | Decreased Pup Weight, Increased Fetal Resorption | Prenatal | nih.gov, nih.gov |

| Diminished Organ/Body Weight Ratio (Kidney, Lung, Heart, Liver) | Prenatal | mdpi.com |

| Nervous System | Neural Tube Defects (in avian models) | In ovo | mdpi.com |

Table of Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| AMP-activated protein kinase | AMPK |

| Arachidonic Acid | AA |

| Dibutyl Phthalate | DBP |

| Di-isobutyl phthalate | DIBP |

| Fatty Acid Synthase | FAS |

| Glucose Transporter 2 | GLUT2 |

| Glucose Transporter 4 | GLUT4 |

| Glycerol-3-phosphate acyltransferase | GPAT |

| Insulin Receptor | INSR |

| Insulin Receptor Substrate 1 | IRS1 |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Lipopolysaccharide | LPS |

| Peroxisome proliferator-activated receptor alpha | PPARα |

| Phosphatidylinositol 3-kinase | PI3K |

| Protein Kinase B | AKT |

| Sterol regulatory element-binding protein 1c | SREBP-1c |

| Toll-like receptor 4 | TLR4 |

Genotoxicity and Carcinogenicity Assessments of this compound

Currently, available data are considered insufficient to adequately assess the carcinogenicity of dibutyl phthalate in experimental animals, and no epidemiological studies in human populations were identified. canada.ca Consequently, it has been classified as "Unclassifiable with Respect to its Carcinogenicity to Humans". canada.ca No long-term carcinogenicity studies are available for DBP, with the exception of one oral rat study involving prenatal exposure, which did not find any DBP-induced increases in Leydig cell hyperplasia or adenomas in male offspring. europa.eu

Table 1: Summary of Genotoxicity Studies on Dibutyl Phthalate (DBP)

| Assay Type | System | Finding | Citation |

|---|---|---|---|

| In vitro / In vivo Assays | Various | Generally considered non-genotoxic based on the weight of evidence. | industrialchemicals.gov.aucanada.caeuropa.eu |

| UmuC Assay | Salmonella typhimurium with S9 metabolic activation | Significant increase in genotoxic potential observed. | pjoes.com |

| Comet Assay | Human oropharyngeal and nasal mucosa (in vitro) | Significant induction of DNA single-strand breaks. | industrialchemicals.gov.au |

| HPRT Gene Mutation | Not specified | Causes an increase in the amount of mutated HPRT gene. | pjoes.com |

Neurotoxicity Studies of this compound

Studies in animal models indicate that dibutyl phthalate can exert neurotoxic effects, particularly during development. Perinatal exposure in rats has been shown to result in hippocampal neuron loss, structural alterations, and apoptosis in neonatal and immature offspring. researchgate.net These cellular changes were accompanied by functional deficits, including impaired spatial learning and memory. researchgate.net The neurotoxic effects appear to be age-dependent, as significant changes were not observed in mature rats after the cessation of DBP exposure. researchgate.net

The mechanisms underlying DBP's neurotoxicity involve the induction of apoptosis and oxidative stress. In mouse neocortical neurons, DBP exposure led to apoptosis and neurotoxicity, effects that are mediated by the Aryl Hydrocarbon Receptor (AhR). d-nb.info DBP was also found to stimulate the production of Reactive Oxygen Species (ROS) in these neurons in a time- and concentration-dependent manner. d-nb.info Studies in the fish Pseudetroplus maculatus further support the role of oxidative stress, showing that DBP exposure altered the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase, increased lipid peroxidation, and disrupted the levels of key neurotransmitters, including acetylcholine, dopamine, and serotonin. researchgate.netnih.gov

Table 2: Findings from Neurotoxicity Studies of Dibutyl Phthalate (DBP)

| Study Model | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|

| Rats (perinatal exposure) | Hippocampal neuron loss, apoptosis, impaired spatial learning and memory in offspring. | Not specified | researchgate.net |

| Mouse neocortical neurons (in vitro) | Induced apoptosis and neurotoxicity; increased Reactive Oxygen Species (ROS) production. | Mediated by the Aryl Hydrocarbon Receptor (AhR). | d-nb.info |

| Fish (Pseudetroplus maculatus) | Induced oxidative stress, altered antioxidant enzyme activity, increased lipid peroxidation, disrupted neurotransmitter levels. | Oxidative stress correlated with neurotoxicity. | researchgate.netnih.gov |

Molecular Mechanisms of Cellular Toxicity (e.g., Ferroptosis)

Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a key mechanism in DBP-induced toxicity. In zebrafish, DBP exposure has been shown to induce ferroptosis in the liver, leading to iron overload, lipid peroxidation, and the disruption of cell membranes. nih.gov This DBP-induced ferroptosis was found to subsequently trigger an inflammatory response through the release of High Mobility Group Box 1 (HMGB1), which activates the TLR4/NF-κB signaling pathway. nih.gov The use of a ferroptosis inhibitor, ferrostatin-1 (Fer-1), was shown to rescue these effects. nih.gov

Further studies in zebrafish cells have elucidated that DBP can induce mitochondria-dependent ferroptosis by enhancing the expression of Voltage-Dependent Anion Channel 2 (VDAC2). researchgate.net Ferroptosis is also implicated in DBP's effects on other systems. In a mouse model of allergic asthma, DBP exposure aggravated the condition, an effect that was linked to the induction of ferroptosis and lipid peroxidation in the lungs. researchgate.net The inhibition of ferroptosis with ferrostatin-1 was found to alleviate the DBP-induced pulmonary toxicity. researchgate.net The central regulator of ferroptosis, Glutathione (B108866) Peroxidase 4 (GPX4), which protects cells from oxidative damage, is a key target. mdpi.com Phthalate exposure can disrupt the glutathione (GSH) metabolism and inhibit GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death. acs.org

Table 3: Molecular Markers and Pathways in DBP-Induced Ferroptosis

| Biological System | Key Molecular Events | Pathway Implicated | Citation |

|---|---|---|---|

| Zebrafish Liver | Iron overload, lipid peroxidation, cell membrane disruption. | HMGB1-TLR4-NF-κB signaling pathway. | nih.gov |

| Zebrafish ZF4 cells | Mitochondria-dependent ferroptosis. | Enhanced expression of VDAC2. | researchgate.net |

| Mouse Lungs (allergic asthma model) | Increased lipid peroxidation. | Ferroptosis pathway. | researchgate.net |

| General Cellular Model | Depletion of glutathione (GSH), inactivation of GPX4. | Disruption of the x c – / GPX4 antioxidant system. | mdpi.comacs.org |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Acetylcholine | - |

| This compound / Dibutyl phthalate | DBP |

| Dopamine | - |

| Ferrostatin-1 | Fer-1 |

| Glutathione | GSH |

| High Mobility Group Box 1 | HMGB1 |

| Serotonin | - |

Analytical Methodologies for Dibutyl Isophthalate Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC) for Environmental and Biological Matrices

Chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are the cornerstones of DBiP analysis. nih.gov These techniques offer high resolution and sensitivity, making them suitable for identifying and quantifying DBiP even at low concentrations.

GC-MS is a widely used method for the determination of phthalates, including DBiP, in environmental samples like water, soil, and sludge, as well as in biological samples. nih.govmdpi.comwiley.com The process typically involves separating the components of a sample in a gas chromatograph and then detecting and identifying them with a mass spectrometer. nih.gov For instance, a validated GC-MS method for analyzing phthalates in food samples reported a limit of detection (LOD) of 3.3 µg/L and a limit of quantification (LOQ) of 10 µg/L for liquid samples, and 0.33 mg/kg (LOD) and 1 mg/kg (LOQ) for solid samples. core.ac.uk In another study focusing on water samples, GC combined with a flame ionization detector (FID) demonstrated a linear range for DBiP concentrations from 0 to 7.5 mg/L. researchgate.net The use of a deuterated internal standard, such as Dibutyl phthalate-d4 (DBP-d4), can help to improve the accuracy of quantification by accounting for matrix effects and variations in sample preparation. nih.gov

HPLC, often coupled with a UV detector or mass spectrometry, is another powerful tool for DBiP analysis, especially for biological fluids. clinmedjournals.orgchromatographyonline.com HPLC methods can be advantageous as they sometimes require simpler sample pretreatment and may not necessitate derivatization, which is often needed for GC analysis of certain compounds. chromatographyonline.com A study analyzing phthalates in the biological fluids of transfused mothers utilized HPLC with a UV detector, identifying DBiP at a specific retention time. clinmedjournals.org

The choice between GC-MS and HPLC often depends on the specific matrix, the required sensitivity, and the available instrumentation. Both techniques have been successfully applied to a wide range of samples, providing reliable data on DBiP contamination.

Immunoassays and Biosensor Development for Dibutyl Isophthalate (B1238265)

While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment and skilled personnel. mdpi.com Immunoassays and biosensors offer a promising alternative for rapid, cost-effective, and on-site screening of DBiP. mdpi.comnih.govrsc.org These methods are based on the specific binding of an antibody or other biorecognition molecule to the target analyte. nih.gov

Several types of immunoassays have been developed for DBiP detection, including:

Enzyme-Linked Immunosorbent Assay (ELISA) : This is a common immunoassay format where an enzyme-linked antibody is used to detect the presence of the target antigen. mdpi.comringbiosa.com Competitive ELISA kits are available for the detection of DBiP in samples like milk and water. ringbiosa.com One study reported the development of an indirect competitive ELISA (icELISA) for DBiP with a 50% inhibitory concentration (IC50) of 14.6 ng/mL. nih.gov

Fluorescence Polarization Immunoassay (FPIA) : FPIA is a homogeneous immunoassay that measures the change in fluorescence polarization when a fluorescently labeled tracer competes with the analyte for binding to an antibody. mdpi.com A sensitive FPIA for DBiP detection in surface water was developed using monoclonal antibodies, achieving a limit of detection (LOD) of 7.5 ng/mL and an IC50 of 40 ng/mL. mdpi.comresearchgate.net

Lateral Flow Immunoassay (LFIA) : LFIA, or strip tests, are simple, rapid, and portable devices for qualitative or semi-quantitative analysis. mdpi.com An LFIA for DBiP in natural waters was developed with a detection limit of 33.4 ng/mL and an assay time of 15 minutes. mdpi.com

Biosensors, which integrate a biological recognition element with a signal transducer, are also being developed for DBiP detection. nih.govrsc.orgx-mol.net For example, a fluorescence aptasensor using a specific DNA aptamer as the recognition element was developed for DBiP with a detection range of 0.1–100 ng/L and an LOD of 0.08 ng/L. rsc.org These emerging technologies hold great potential for real-time monitoring of DBiP in various environments.

Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery, Linearity)

Validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key performance characteristics that are evaluated include:

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. e3s-conferences.orgdoaj.orge3s-conferences.org For a GC-FID method for water analysis, the LOD and LOQ for Dibutyl phthalate (B1215562) (DBP), a related compound, were reported as 0.02 mg/L and 0.053 mg/L, respectively. e3s-conferences.orgdoaj.orge3s-conferences.org A GC-MS method for food analysis reported an LOD of 3.3 µg/L and an LOQ of 10 µg/L for liquid samples. core.ac.uk An FPIA for DBiP had an LOD of 7.5 ng/mL. mdpi.com

Linearity : This refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. e3s-conferences.orgdoaj.orge3s-conferences.org Calibration curves are typically generated, and a high correlation coefficient (R²) value (e.g., >0.99) indicates good linearity. e3s-conferences.orgdoaj.orge3s-conferences.org

Recovery : Recovery studies are performed to assess the efficiency of the extraction method by analyzing samples spiked with a known amount of the analyte. e3s-conferences.orgdoaj.orge3s-conferences.org Mean recoveries for DBP from water samples using SPE-GC-FID were in the range of 97% to 127%. e3s-conferences.orgdoaj.org An FPIA for DBiP showed recoveries ranging from 85% to 110% in spiked water samples. mdpi.comresearchgate.net

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD). e3s-conferences.org For a GC-FID method, the RSD for DBP analysis was less than 11%. doaj.org

These validation parameters are crucial for demonstrating that an analytical method is fit for its intended purpose and provides accurate and reliable data for the assessment of DBiP levels.

Interactive Data Table: Performance Characteristics of Analytical Methods for Phthalate Detection

| Analytical Technique | Analyte | Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |

| GC-FID | Dibutyl phthalate (DBP) | Water | 0.02 mg/L | 0.053 mg/L | 97-127 | >0.99 | e3s-conferences.orgdoaj.orge3s-conferences.org |

| GC-MS | Phthalates | Liquid Food | 3.3 µg/L | 10 µg/L | 72.9-124.9 | - | core.ac.uk |

| GC-MS | Phthalates | Solid Food | 0.33 mg/kg | 1 mg/kg | 72.9-124.9 | - | core.ac.uk |

| FPIA | Dibutyl isophthalate (DBiP) | Surface Water | 7.5 ng/mL | - | 85-110 | - | mdpi.comresearchgate.net |

| icELISA | This compound (DBiP) | Water, Plastic, Cosmetics | - | IC50=14.6 ng/mL | 104.4 | - | nih.gov |

| LFIA | This compound (DBiP) | Natural Water | 33.4 ng/mL | - | 75-115 | - | mdpi.com |

| Aptasensor | This compound (DBiP) | - | 0.08 ng/L | - | - | - | rsc.org |

| GC-MS | Dibutyl phthalate (DBP) | Hexane | 0.3 ng/mL | 1 ng/mL | - | - | nih.gov |

Structure Activity Relationship Studies and Computational Modeling for Dibutyl Isophthalate

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a specific property. For phthalate (B1215562) esters (PAEs) like Dibutyl isophthalate (B1238265), QSAR has been employed to predict various endpoints, from toxicity to environmental persistence.

Research has shown that for low-molecular-weight PAEs, aquatic toxicity often conforms to a straightforward QSAR model dependent on the logarithm of the octanol-water partition coefficient (log Kow). nih.gov Such models are valuable for assessing environmental risk. For instance, a combined QSAR and interspecies correlation estimation (ICE) model was developed to predict hazardous concentrations for aquatic life, finding that the model's predictions for PAEs were accurate within a factor of 1.25 compared to empirical data. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the three-dimensional properties of molecules. A study on ten different PAEs established 3D-QSAR models for predicting acute toxicity (LD50), cytotoxicity (IC50), and effects on the Nrf2 protein, a key regulator of cellular antioxidant responses. mdpi.com In these models, both CoMFA and CoMSIA demonstrated good predictive ability, with steric and hydrophobic fields being the most significant contributors to the toxic effects of PAEs. mdpi.com This indicates that the size, shape, and hydrophobicity of the ester side chains are critical determinants of their biological activity.

Furthermore, QSAR models have been developed to predict the kinetics of chemical degradation. By integrating experimental data with parameters calculated using Density Functional Theory (DFT), researchers have created QSAR models that can effectively estimate the second-order rate constants for the base-catalyzed hydrolysis of PAEs. acs.org These models are instrumental in predicting the environmental persistence of compounds like DBP. acs.org Other QSAR approaches have been used to assess the reproductive health risks associated with phthalates by evaluating their binding affinities to crucial hormonal receptors, such as estrogen and androgen receptors. nih.gov

3D-QSAR Model Parameters for Phthalate Esters (PAEs)

| Model | Endpoint | q² (Cross-validation coefficient) | r² (Non-cross validation coefficient) | Field Contributions |

|---|---|---|---|---|

| CoMFA | LD₅₀ | 0.522 | 0.989 | Steric (S), Electrostatic (E) |

| CoMSIA | LD₅₀ | 0.621 | 0.999 | Steric (S), Electrostatic (E), Hydrophobic (H), Donor (D), Acceptor (A) |

| CoMFA | IC₅₀ | 0.690 | 0.980 | Steric (S), Electrostatic (E) |

| CoMSIA | IC₅₀ | 0.687 | 0.926 | Steric (S), Electrostatic (E), Hydrophobic (H), Donor (D), Acceptor (A) |

| CoMSIA | Nrf2 | 0.512 | 0.966 | Steric (S), Electrostatic (E), Hydrophobic (H), Donor (D), Acceptor (A) |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Dibutyl isophthalate, and a macromolecular target, typically a protein or receptor. researchgate.net These methods provide detailed, atom-level views of binding modes, interaction energies, and the dynamic behavior of the complex over time. researchgate.netzib.de

Molecular docking studies have explored the binding of DBP to various biological targets. In one study, DBP was docked against key proteins implicated in diabetes mellitus. The results showed that DBP could effectively bind to insulin (B600854) receptor tyrosine kinase, glucokinase, and aldose reductase, with the strongest interaction observed with the insulin receptor, as indicated by the lowest binding energy. researchgate.net Another study suggested DBP might be a key active component in Ocimum basilicum L. for the treatment of Alzheimer's disease, based on docking results with core targets like AKT1 and GSK-3β. nih.gov

Docking simulations have also been used to understand the interactions of DBP with other proteins. For example, its binding to bovine serum albumin (BSA), a major transport protein in the blood, was investigated, clarifying the quenching mechanism of BSA's intrinsic fluorescence upon binding. researchgate.net Furthermore, docking and MD simulations were employed to study the synergistic effects of phthalates on the glucocorticoid receptor (GR). These simulations revealed that hydrophobic interactions are crucial for stabilizing the binding between DBP and the GR. nih.gov

MD simulations offer a deeper understanding by modeling the movement of atoms and molecules over time. Simulations of DBP's interaction with a model cell membrane (POPC lipid bilayer) showed that DBP molecules could spontaneously enter the membrane and localize just below the lipid headgroups. mdpi.com The permeation ability was found to be inversely related to the length of the phthalate's side chain. mdpi.com This research is vital for understanding the bioavailability and cellular uptake of DBP.

Molecular Docking of this compound with Diabetic Targets

| Target Protein | Function | Minimum Binding Energy (kcal/mol) |

|---|---|---|

| Insulin Receptor Tyrosine Kinase | Regulates insulin signaling | -8.46 |

| Glucokinase | Glucose sensor in pancreatic β-cells | -6.51 |

| Aldose Reductase | Enzyme in the polyol pathway, linked to diabetic complications | -7.28 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for elucidating reaction mechanisms, calculating reaction kinetics, and determining the reactivity of molecules like this compound. researchgate.netnih.gov

DFT has been extensively applied to study the degradation of DBP in the environment, particularly through advanced oxidation processes involving reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals. One detailed study used DFT (at the CAM-B3LYP/6-311 + G(d,p) level) to investigate the reaction mechanisms and kinetics of DBP with these radicals. researchgate.net The calculations revealed that the butyl chains are the preferred sites of attack for both radicals over the phenyl ring. The addition of the •OH radical to the unsaturated carbons of the phenyl ring was found to be kinetically more favorable than direct hydrogen abstraction. researchgate.net In contrast, reactions with the SO₄⁻• radical exhibited significantly higher energy barriers, which was attributed to steric hindrance. researchgate.net

Calculated Energy Barriers for this compound Radical Reactions

| Radical Species | Most Reactive Site | Energy Barrier (kJ/mol) | Calculated Rate Constant (cm³/molecule⁻¹s⁻¹) |

|---|---|---|---|

| Hydroxyl (•OH) | C3 (on phenyl ring) | 20.1 | 1.86 × 10⁹ |

| Sulfate (SO₄⁻•) | C2 (on phenyl ring) | 86.5 | 4.33 × 10⁻³ |

DFT calculations have also been used to explore the hydrolysis of DBP. Research into the aqueous-phase reactions of dicarbonyls in the presence of PAEs utilized DFT (at the M06-2X/6-311G(d,p) level) to study the initial hydrolysis pathways. mdpi.com The study investigated direct hydrolysis as well as pathways mediated by H⁺ and OH⁻, calculating the activation barriers for the rate-limiting steps. mdpi.com Such fundamental studies are crucial for accurately modeling the fate of DBP in various environmental compartments. Additionally, DFT has been used to calculate thermochemical properties like proton affinities and gas-phase basicities for a range of phthalates, including DBP, which is essential for interpreting data from analytical techniques like proton transfer reaction mass spectrometry. coventry.ac.uk

Risk Assessment Frameworks and Regulatory Science for Dibutyl Isophthalate

Hazard Identification and Characterization for Environmental and Human Health

Hazard identification is the first step in risk assessment, which involves identifying the intrinsic adverse effects of a substance. For Dibutyl Isophthalate (B1238265), characterization is limited by sparse data.

Human Health Hazards

However, some insights can be drawn from in vitro and analogue data:

Metabolism: An in vitro study using rat tissue preparations demonstrated that Dibutyl Isophthalate is metabolized to its primary metabolites, monobutyl isophthalate and isophthalic acid. epa.gov The highest rates of metabolism to isophthalic acid were observed in liver microsomes and kidney tissue. epa.gov This metabolic pathway is a critical piece of information for understanding the potential systemic exposure to metabolites.

Data Gaps: While unpublished toxicity tests on a mixture including this compound were submitted to the Cosmetic Ingredient Review (CIR) in the 1980s, the results have not been made publicly available. national-toxic-encephalopathy-foundation.orgcir-safety.orgcir-safety.org This represents a significant data gap, as no official No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) has been established for human health endpoints.

Environmental Hazards

Information on environmental hazards is also limited, with data primarily derived from predictive models and specific environmental studies.

Aquatic Toxicity: A Quantitative Structure-Activity Relationship (QSAR) modeling study predicted the acute toxicity (LC50) of this compound to fish to be 1.69 mg/L. researchgate.net Based on this predicted value, the compound is classified as "Toxic" to aquatic life.

Environmental Formation and Fate: Research on the environmental degradation of disposable face masks found that this compound was detected in surrounding soil after 36 weeks. nih.gov The study suggested that the more common Dibutyl Phthalate (B1215562) (DBP), released from the masks, may undergo isomerization in the environment to form this compound. nih.gov The same study noted that isophthalates are generally considered to be more environmentally benign than their corresponding ortho-phthalate counterparts. nih.gov

The following table summarizes the limited available hazard data for this compound.

| Hazard Endpoint | Species/Model | Result | Classification | Source |

| Human Health | ||||

| Metabolism | Rat tissue (in vitro) | Metabolized to monobutyl isophthalate and isophthalic acid | Data on biological pathway | epa.gov |

| Systemic Toxicity | N/A | No publicly available NOAEL/LOAEL | Data Gap | chemicalbook.in |

| Environmental Health | ||||

| Acute Fish Toxicity | QSAR Model | LC50 = 1.69 mg/L | Toxic | researchgate.net |

Exposure Assessment Methodologies

Exposure assessment aims to quantify the human and environmental contact with a chemical. For this compound, this involves identifying its sources, pathways, and the methodologies used to measure its presence.

Sources and Pathways

Consumer Products: this compound has been identified as a component in polyvinyl chloride (PVC) consumer products. One study investigating emissions from PVC goods found that the flux from a PVC edge protector sample was "dominated by this compound". researchgate.netresearchgate.net This indicates that direct use in plastics is a primary source of exposure. The primary exposure pathway from such products would be inhalation of indoor air contaminated by off-gassing and dermal contact with the products.

Environmental Transformation: As previously mentioned, this compound can form in the environment through the isomerization of Dibutyl Phthalate. nih.gov This creates a secondary environmental source, with potential exposure through ingestion of contaminated soil or water.